- Preparation method of cyproconazole, China, , ,

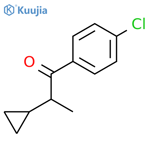

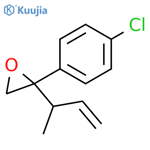

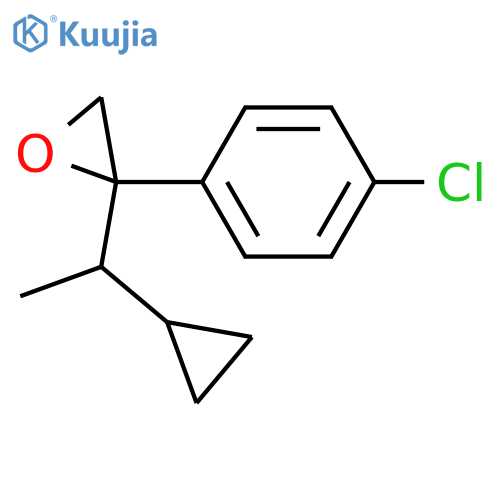

Cas no 94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane)

94361-26-9 structure

Nome del prodotto:2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

Numero CAS:94361-26-9

MF:C13H15ClO

MW:222.710602998734

CID:1984195

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

- Oξrane, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)-

- T3OTJ BR DG&

- BY1&

- - AL3TJ

- 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (ACI)

-

- Inchi: 1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3

- Chiave InChI: QKTOXOPFYCOLPV-UHFFFAOYSA-N

- Sorrisi: ClC1C=CC(C2(CO2)C(C2CC2)C)=CC=1

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Tetrahydrothiophene Solvents: Acetonitrile ; 50 °C; overnight, 50 °C → 100 °C

1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C

1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C

1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C

1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Dimethyl sulfide Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt

1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt

Riferimento

- New synthetic method of cyproconazole, Huaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 rt; 10 h, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 rt; 10 h, rt

Riferimento

- Preparation method of cyproconazole, China, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Antifungal 1,2,4-triazolyl derivatives having a 5-sulfur substituent, United States, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Dimethyl sulfoxide ; rt → 70 °C; 3 h, 70 - 80 °C; 80 °C → rt

1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C

1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C

Riferimento

- Method for preparing ethylene oxide derivative, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Water ; rt → 40 °C

1.2 120 min, 40 °C; 2 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C

1.2 120 min, 40 °C; 2 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C

Riferimento

- Process for preparation of epoxides from aldehydes or ketones, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium bromide Solvents: Thioanisole ; 60 - 65 °C; 65 °C → 70 °C; 1 h, 65 - 70 °C; 70 °C → 60 °C

1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C

1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C

Riferimento

- Method for preparing triazole germicide, China, , ,

Metodo di produzione 8

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 60 - 90 min, reflux

Riferimento

- New preparation method of cyproconazole with high yield, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 Solvents: Acetonitrile ; 10 h, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 Solvents: Acetonitrile ; 10 h, rt

Riferimento

- Studies on synthesis of cyproconazole, Xiandai Nongyao, 2004, 3(4), 10-12

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; 0 °C; 16 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt

Riferimento

- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Dimethyl sulfide , Potassium hydroxide Solvents: Isobutanol

Riferimento

- Method for preparing cyproconazole, China, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Zinc , Cuprous chloride Catalysts: Acetyl chloride Solvents: Dichloromethane ; 10 - 12 min, rt

1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C

1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C

Riferimento

- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: tert-Butanol Solvents: Ethyl sulfide ; 4 h, 35 °C

1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C

1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C

Riferimento

- Process for preparing cyproconazole, China, , ,

Metodo di produzione 15

Condizioni di reazione

Riferimento

- Process for preparation of chiral Cyproconazole, China, , ,

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Raw materials

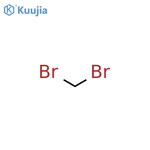

- Dibromomethane

- 2-(4-Chlorophenyl)-2-(1-methyl-2-propen-1-yl)oxirane

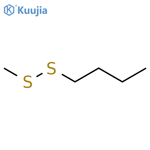

- butyl methyl sulphide

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

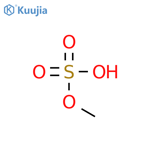

- Sulfuric acid,monomethyl ester

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Preparation Products

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Letteratura correlata

-

Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane) Prodotti correlati

- 618900-48-4(7-(bromomethyl)-3-(triphenylmethyl)-3H-imidazo[4,5-b]pyridine)

- 2137584-24-6(1H-Imidazole, 5-(chloromethyl)-2-(trichloromethyl)-)

- 1396963-80-6(2-Amino-3-(naphthalen-1-ylmethyl)sulfanylpropanoic Acid)

- 1370534-60-3(2-Chloro-4-fluoro-5-iodopyridine)

- 1803426-33-6(7-Methoxybenzo[d]oxazole-2-acrylic acid)

- 2228549-50-4(1-(4-bromo-3-methoxyphenyl)ethane-1,2-diol)

- 2137517-97-4(2-Azabicyclo[3.2.0]heptane-2-carboxamide, 1-(3-piperidinyl)-N-propyl-)

- 852373-02-5(1-(azepan-1-yl)-2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)

- 2034223-92-0(3-(4-fluorophenoxy)-N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}benzamide)

- 178876-92-1(6-Bromo-5-hydroxypicolinic acid)

Fornitori consigliati

Handan Zechi Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

pengshengyue

Membro d'oro

CN Fornitore

Grosso

PRIBOLAB PTE.LTD

Membro d'oro

CN Fornitore

Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti